1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Description
1-(6-((4-Bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-bromophenylthio group at position 4. The piperidine ring at position 3 is functionalized with a carboxamide linker connected to a pyridin-3-ylmethyl group. This structure combines a pyridazine scaffold—a six-membered ring with two adjacent nitrogen atoms—with a brominated arylthio substituent, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c23-18-5-7-19(8-6-18)30-21-10-9-20(26-27-21)28-12-2-4-17(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,17H,2,4,12,14-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCZDONBFSZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a piperidine ring, a pyridazine moiety, and a thioether linkage, which contribute to its pharmacological profile.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 396.34 g/mol. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms at adjacent positions.
- Thioether linkage : A sulfur atom bonded to the bromophenyl group, enhancing lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors that modulate neurotransmitter activity, potentially affecting central nervous system functions.
- Protein interactions : The thioether group can form hydrogen bonds with amino acid residues in proteins, influencing their activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that the compound could inhibit the growth of cancer cells at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's thioether functionality is known to enhance antimicrobial activity. Preliminary screening revealed that derivatives showed moderate antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported in the range of 50–100 µg/mL, comparable to standard antibiotics such as streptomycin .
Case Studies
- Anticancer Activity in Breast Cancer Models
- Antimicrobial Testing
- In another study, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited an MIC of 75 µg/mL against S. aureus, suggesting potential as an antimicrobial agent .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Pyridazine core | Anticancer | 10 |
| Compound B | Thioether linkage | Antibacterial | 50 |
| Compound C | Piperidine ring | Antiviral | 25 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Pyridazine vs. Alternative Cores: The target compound’s pyridazine core distinguishes it from thienopyridine () or dihydropyridine () analogs. Pyridazine’s electron-deficient nature may enhance interactions with polar binding pockets compared to sulfur-containing thienopyridines or redox-active dihydropyridines .
Arylthio Substituents : The 4-bromophenylthio group in the target compound contrasts with the 4-fluoropiperidine in and the trifluoromethylpyridinylmethoxy group in . Bromine’s bulk and hydrophobicity may improve membrane permeability compared to smaller halogens (e.g., fluorine) or polar substituents (e.g., methoxy) .
Carboxamide Linker Variations : The pyridin-3-ylmethyl carboxamide in the target compound differs from the methylcarboxamide in and the methoxyphenylcarboxamide in . The pyridinylmethyl group could facilitate π-π stacking or hydrogen bonding in target binding .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Metabolic Stability : The arylthio group may undergo oxidative metabolism, whereas spirocyclic amines (e.g., ) or fluorinated piperidines () might exhibit improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
